trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl is a chemical compound with the molecular formula and a molecular weight of 316.3 g/mol. It is categorized as an indole derivative and a pyrrolidine amine, which suggests potential applications in medicinal chemistry, particularly in neuropharmacology and psychopharmacology due to its structural similarities with biologically active compounds.
This compound is listed under the CAS number 2102411-06-1, indicating its unique identification in chemical databases. The classification of this compound falls under the category of psychoactive substances, often explored for their effects on the central nervous system. Its structural components include a dimethylamino group and an indole moiety, which are common in various pharmacologically active agents.
The synthesis of trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl can be achieved through several methods, typically involving the coupling of indole derivatives with pyrrolidine amines.
Technical Details:
The molecular structure of trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl features:
The compound's structure can be represented using SMILES notation: CN(C)C1CNCC1c1cn(C)c2ccccc12.Cl.Cl
. This notation indicates the arrangement of atoms and bonds within the molecule.
The compound may undergo various chemical reactions typical for amines and indoles, including:
Technical Details:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the transformation efficiently.
The mechanism of action for trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl is hypothesized to involve interactions with neurotransmitter systems, particularly serotonin receptors, due to its structural similarity to serotonin and other indole-based neurotransmitters.
Research indicates that compounds with similar structures can modulate serotonin receptor activity, potentially leading to effects on mood and cognition.
While specific values for boiling point, melting point, and density are not available, typical properties for similar compounds suggest moderate volatility and solubility in organic solvents.
Relevant Data:
Due to its structure, it is expected that this compound may exhibit basicity due to the presence of amine groups, influencing its reactivity in various chemical environments.
trans-N,N-Dimethyl-4-(1-methyl-1H-indol-3-YL)pyrrolidin-3-amine 2hcl has potential applications in:
This compound's unique structure positions it as a candidate for further research into therapeutic agents that modulate neurotransmitter systems effectively.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6